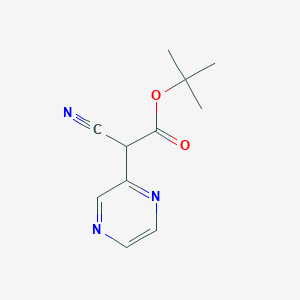

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

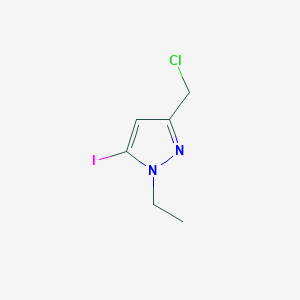

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O2/c1-11(2,3)16-10(15)8(6-12)9-7-13-4-5-14-9/h4-5,7-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate serves as a valuable intermediate in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, leading to derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. These derivatives have potential applications in the development of novel compounds with therapeutic activities (Tsizorik et al., 2019).

Organic Synthesis Techniques

In another aspect of research, the application of this compound in organic synthesis techniques has been explored. For instance, it is utilized in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process involves the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to yield isomeric pyrazoles, showcasing the versatility of this compound in facilitating complex organic syntheses (Iminov et al., 2015).

Novel Compound Development

The compound also finds its application in the development of novel compounds with potential biological activity. The synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, for example, demonstrates its utility in creating new chemical entities that could serve as lead compounds in the discovery of new drugs or materials (Tsizorik et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target by docking against the CYP51 protein . This interaction can inhibit the function of the protein, leading to changes in the sterol biosynthesis pathway.

Propriétés

IUPAC Name |

tert-butyl 2-cyano-2-pyrazin-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8(6-12)9-7-13-4-5-14-9/h4-5,7-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVNNGDSNSDZKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2869662.png)

![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2869665.png)

![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)

![3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B2869675.png)

![4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2869677.png)

![4-[4-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2869679.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2869680.png)

![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)